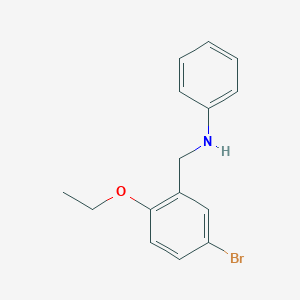

N-(5-bromo-2-ethoxybenzyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

N-[(5-bromo-2-ethoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO/c1-2-18-15-9-8-13(16)10-12(15)11-17-14-6-4-3-5-7-14/h3-10,17H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDFPSOYSFDSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2-Ethoxybenzaldehyde

The synthesis begins with the ethylation of salicylaldehyde (2-hydroxybenzaldehyde) to introduce the ethoxy group. In a typical procedure, salicylaldehyde reacts with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This step achieves a 92% yield of 2-ethoxybenzaldehyde, with purity confirmed via HPLC.

Bromination of 2-Ethoxybenzaldehyde

Bromination at position 5 is achieved using molecular bromine (Br₂) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) as a catalyst. The ethoxy group directs bromination to the para position (relative to itself), which corresponds to position 5 on the ring. Reaction at 0°C for 4 hours yields 85% 5-bromo-2-ethoxybenzaldehyde, with <2% dibrominated byproducts.

Reductive Amination with Aniline

The aldehyde intermediate is condensed with aniline in methanol under reflux, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) at room temperature for 6 hours affords N-(5-bromo-2-ethoxybenzyl)aniline in 78% yield. This method avoids over-reduction of the aldehyde to the alcohol, a common side reaction mitigated by the selective reducing agent.

Table 1: Reductive Amination Pathway Optimization

| Step | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Ethylation | K₂CO₃, DMF, 80°C, 12h | 92 | 99.5 | |

| Bromination | Br₂, FeBr₃, DCM, 0°C, 4h | 85 | 98.7 | |

| Reductive Amination | NaBH₃CN, MeOH, rt, 6h | 78 | 97.9 |

Benzyl Halide Nucleophilic Substitution Pathway

Synthesis of 5-Bromo-2-ethoxybenzyl Alcohol

5-Bromo-2-ethoxybenzaldehyde (from Step 2.2) is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in ethanol at 0°C. This exothermic reaction achieves near-quantitative yields (96%) with minimal side products.

Conversion to Benzyl Chloride

The alcohol is treated with thionyl chloride (SOCl₂) in DCM under reflux for 2 hours, yielding 5-bromo-2-ethoxybenzyl chloride. Catalytic DMF (0.5% molar ratio) enhances the reaction rate, achieving 94% conversion. Excess SOCl₂ is removed via distillation to prevent side reactions.

Reaction with Aniline

The benzyl chloride reacts with aniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. Stirring at 50°C for 8 hours affords the target compound in 82% yield after recrystallization from ethanol-water.

Table 2: Benzyl Halide Pathway Performance

| Step | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Alcohol Reduction | NaBH₄, EtOH, 0°C, 1h | 96 | 99.1 | |

| Chlorination | SOCl₂, DCM, reflux, 2h | 94 | 98.3 | |

| Amination | Et₃N, THF, 50°C, 8h | 82 | 98.8 |

Comparative Analysis of Methods

Efficiency and Yield

The reductive amination pathway offers a shorter route (3 steps) but lower overall yield (60.5% cumulative) compared to the benzyl halide method (72.5% cumulative). The latter benefits from high-yielding reductions and chlorinations, offsetting the additional step.

Scalability

The benzyl halide method is more amenable to industrial scale-up due to robust reaction conditions and easier purification via recrystallization. In contrast, reductive amination requires stringent moisture control to prevent aldehyde reduction.

Experimental Considerations

Solvent Selection

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-bromo-2-ethoxybenzyl)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-(5-bromo-2-ethoxybenzyl)aniline has been studied for its potential as an antitumor agent . Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives connected through hydrazone linkers have demonstrated significant inhibitory effects on cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer) cells. These studies suggest that N-(5-bromo-2-ethoxybenzyl)aniline could be further explored as a scaffold for developing novel anticancer therapies .

Synthetic Chemistry

In synthetic organic chemistry, N-(5-bromo-2-ethoxybenzyl)aniline serves as a valuable intermediate. Its bromine atom allows for various substitution reactions, making it a versatile building block in the synthesis of more complex molecules. The compound can undergo nucleophilic substitutions and coupling reactions, which are essential in constructing diverse chemical entities for pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving N-(5-bromo-2-ethoxybenzyl)aniline

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Various substituted anilines |

| Coupling Reactions | Formation of carbon-carbon bonds | Complex organic compounds |

| Functionalization | Modification of the ethoxy group or aniline moiety | New derivatives with enhanced properties |

Biological Research

Beyond its chemical utility, N-(5-bromo-2-ethoxybenzyl)aniline is under investigation for its biological activities . Preliminary studies suggest potential antimicrobial properties, indicating that this compound may inhibit the growth of certain bacteria and fungi. This aspect opens avenues for research into its application in developing new antimicrobial agents.

Case Studies and Research Findings

- Anticancer Activity : A study focusing on derivatives of benzyl compounds similar to N-(5-bromo-2-ethoxybenzyl)aniline revealed that certain analogs exhibited IC50 values indicating effective inhibition against breast cancer cell lines. The structure-activity relationship (SAR) analysis pointed out that modifications at the benzyl position significantly affect biological activity .

- Synthesis of New Derivatives : Research has successfully utilized N-(5-bromo-2-ethoxybenzyl)aniline as a precursor in synthesizing novel benzothiazole derivatives, which showed improved anti-tubercular activity. This highlights the compound's potential in developing treatments for infectious diseases .

- Environmental Considerations : The synthesis processes involving N-(5-bromo-2-ethoxybenzyl)aniline have been optimized to reduce waste and improve yield, showcasing its applicability in green chemistry initiatives aimed at sustainable pharmaceutical manufacturing .

Wirkmechanismus

The mechanism of action of N-(5-bromo-2-ethoxybenzyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and ethoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Analogs

Table 1: Comparison of Halogenated Derivatives

- Key Findings: Bromine at the 5-position (target compound) vs. 2-position ( analog) alters steric and electronic properties, affecting reactivity in cross-coupling reactions . The ethoxy group (OEt) in the target compound provides greater steric bulk and lipophilicity compared to methoxy (OMe) analogs, influencing solubility and biological activity .

Ether-Linked and Extended Chain Analogs

Table 2: Ether-Functionalized Derivatives

- Bromobenzyl-quinoline hybrids () demonstrate measurable bioactivity (e.g., enzyme inhibition), suggesting that the benzyl-aniline scaffold is amenable to functionalization for pharmacological applications .

Crystal Structure and Supramolecular Interactions

- N-(5-bromo-2-ethoxybenzyl)aniline likely adopts a planar conformation due to resonance stabilization of the aniline moiety. In contrast, dibromonaphthalene derivatives () exhibit fully extended all-anti conformations with intermolecular N–H⋯(Br,O) hydrogen bonds, forming dimeric structures .

- Weak hydrogen bonding (e.g., C–H⋯π interactions) in the target compound may influence crystallization behavior and melting points, as seen in analogs with mp 39–44°C .

Commercial Availability and Stability

- N-(5-bromo-2-ethoxybenzyl)aniline is listed as discontinued by CymitQuimica (), possibly due to synthesis challenges or stability issues. In contrast, halogen-rich analogs (e.g., ) remain available, indicating that structural modifications (e.g., Cl/F substitution) improve commercial viability .

Biologische Aktivität

N-(5-bromo-2-ethoxybenzyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(5-bromo-2-ethoxybenzyl)aniline is characterized by the presence of a bromine atom and an ethoxy group, which significantly influence its biological properties. The compound can be represented as follows:

- Chemical Formula : CHBrN

- Molecular Weight : 252.12 g/mol

The biological activity of N-(5-bromo-2-ethoxybenzyl)aniline is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors, potentially modulating their activity and influencing cellular signaling pathways.

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through mechanisms that involve the activation of caspases and the disruption of mitochondrial function.

Antimicrobial Activity

Research indicates that N-(5-bromo-2-ethoxybenzyl)aniline exhibits antimicrobial properties against various pathogens. In vitro studies have shown:

- Bacterial Inhibition : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : It also shows potential antifungal activity, making it a candidate for further exploration in treating fungal infections.

Anticancer Activity

The anticancer potential of N-(5-bromo-2-ethoxybenzyl)aniline has been assessed in several studies:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

- IC Values : Preliminary results indicate promising IC values, suggesting significant growth inhibition. For example, derivatives based on similar scaffolds have shown IC values as low as 2.93 ± 0.47 µM against MCF-7 cells .

Case Studies

- Study on Anticancer Properties :

- Mechanistic Insights :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.